1-phenylbut-3-en-2-amine

MAO-A Inhibition MAO-B Inhibition Selectivity Index

1-Phenylbut-3-en-2-amine is a chiral allylamine compound belonging to the arylalkylamine family, structurally related to β-phenethylamine and amphetamine. It features a phenyl group at the 1-position and an amino group at the 2-position of a but-3-en-2-amine backbone.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B8762561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenylbut-3-en-2-amine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESC=CC(CC1=CC=CC=C1)N
InChIInChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2
InChIKeyVMJWVSPIJCGVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylbut-3-en-2-amine Procurement Guide: Compound Class and Research Characteristics


1-Phenylbut-3-en-2-amine is a chiral allylamine compound belonging to the arylalkylamine family, structurally related to β-phenethylamine and amphetamine [1]. It features a phenyl group at the 1-position and an amino group at the 2-position of a but-3-en-2-amine backbone. This compound is primarily available as an enantiopure hydrochloride salt for research purposes, where it serves as a valuable chiral building block for medicinal chemistry and as a ligand in biochemical assays . Its structural features confer a dual pharmacological profile, including activity as a monoamine oxidase (MAO) inhibitor and a norepinephrine-dopamine releasing agent (NDRA), making it a unique probe for CNS research [2].

1-Phenylbut-3-en-2-amine: Why Analogs Cannot Be Directly Substituted


The selection of 1-phenylbut-3-en-2-amine over its close structural analogs or in-class candidates is critical due to its unique and quantifiable biochemical selectivity profile. Unlike the clinically established MAO-B inhibitors selegiline and rasagiline, which show high selectivity for the B isoform , 1-phenylbut-3-en-2-amine demonstrates a distinct and potent inhibition profile for MAO-A [1]. This fundamental difference in enzyme selectivity dictates its utility in research applications where specific modulation of MAO-A is required. Furthermore, its dual activity as a norepinephrine-dopamine releasing agent (NDRA) differentiates it from purely enzyme-inhibiting compounds, providing a unique pharmacological tool for dissecting complex neurotransmitter systems. Therefore, generic substitution based solely on the arylalkylamine scaffold would lead to divergent and non-comparable experimental outcomes, as detailed in the quantitative evidence below.

Quantitative Differentiation Guide for 1-Phenylbut-3-en-2-amine


Inverted MAO Isoform Selectivity Compared to Clinical MAO-B Inhibitors

1-Phenylbut-3-en-2-amine exhibits a distinct MAO inhibition profile, showing higher potency for MAO-A over MAO-B. This contrasts sharply with the established MAO-B inhibitors selegiline and rasagiline. The target compound demonstrates an IC50 of 50 nM for human MAO-A and 620 nM for human MAO-B [1]. In comparison, selegiline has an IC50 of 23 µM for MAO-A and 51 nM for MAO-B, resulting in a 450-fold selectivity for MAO-B . Similarly, rasagiline shows an IC50 of 412 nM for MAO-A and 4.43 nM for MAO-B, a 93-fold selectivity for MAO-B .

MAO-A Inhibition MAO-B Inhibition Selectivity Index Neuropharmacology

Dopamine Transporter (DAT)-Mediated Release Activity

In addition to its MAO inhibition, 1-phenylbut-3-en-2-amine acts as a norepinephrine-dopamine releasing agent (NDRA) . It demonstrates a quantifiable effect on dopamine release with an EC50 of 150 nM in a rat brain synaptosome assay [1]. This activity distinguishes it from purely enzyme-inhibiting compounds. While direct comparator data from the same assay is lacking, this potency can be contextualized against the endogenous ligand β-phenethylamine, which has a reported dopamine uptake inhibition IC50 of 39.5 µM [2].

NDRA Dopamine Release Monoamine Transporter CNS Research

High Enantiomeric Purity for Chiral Synthesis Applications

As a chiral amine, the procurement of 1-phenylbut-3-en-2-amine in a highly enantiopure form is critical for applications in asymmetric synthesis. The (S)-enantiomer is available with a verified purity specification of 95% and can be produced with >99% enantiomeric excess (ee) via specialized asymmetric hydrogenation methods . This high level of stereochemical purity is essential for creating defined chiral centers in downstream pharmaceutical candidates.

Chiral Building Block Asymmetric Synthesis Enantiopure Medicinal Chemistry

Optimal Research Applications for 1-Phenylbut-3-en-2-amine


Investigating MAO-A Specific Mechanisms in CNS Disorders

Given its potent inhibition of MAO-A (IC50 = 50 nM) and significantly lower potency for MAO-B (IC50 = 620 nM), 1-phenylbut-3-en-2-amine is a valuable tool for dissecting MAO-A-specific pathways [1]. Researchers can use this compound to selectively probe the role of MAO-A in neurotransmitter metabolism, oxidative stress, and disease models of depression or anxiety, where MAO-A inhibition is a relevant therapeutic strategy, without the confounding MAO-B inhibition associated with compounds like selegiline or rasagiline .

CNS Polypharmacology Probe Development

The dual mechanism of action—combining MAO inhibition with norepinephrine-dopamine releasing agent (NDRA) activity —makes this compound a unique scaffold for developing polypharmacological probes. Its activity on multiple targets (MAO and DAT) can be used to study the complex interplay between enzyme inhibition and neurotransmitter release, providing insights into potential synergistic effects for conditions like Parkinson's disease or ADHD [2].

Asymmetric Synthesis of Chiral Drug Candidates

The (S)-enantiomer of 1-phenylbut-3-en-2-amine, available with high enantiomeric excess (>99% ee), serves as an excellent chiral building block for constructing stereochemically complex molecules . It can be used to synthesize novel NMDA receptor modulators or other CNS-active pharmaceuticals where precise control over chirality is crucial for target engagement and efficacy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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